

# Application Notes and Protocols: SGC-CBP30 for In Vivo Mouse Models

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Compound of Interest		
Compound Name:	Sgc-cbp30	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2] With IC50 values of 21 nM for CBP and 38 nM for p300, it offers high selectivity over other bromodomain families, such as BRD4.[1][3]

CBP and p300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and scaffolds for transcriptional machinery.[4][5] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in activating gene expression. By competitively inhibiting this interaction, **SGC-CBP30** can modulate the expression of genes involved in various biological processes, including cell growth, differentiation, and inflammation.[5][6] Its utility has been demonstrated in preclinical studies for immunology, cancer, and sepsis.[4][7][8]

These notes provide detailed protocols for the preparation and in vivo administration of **SGC-CBP30** in mouse models, based on published research.

## **Mechanism of Action: Signaling Pathway**

**SGC-CBP30** exerts its effects by preventing the CBP/p300 bromodomains from "reading" acetyl-lysine marks on histones and other proteins. This disrupts the recruitment of the

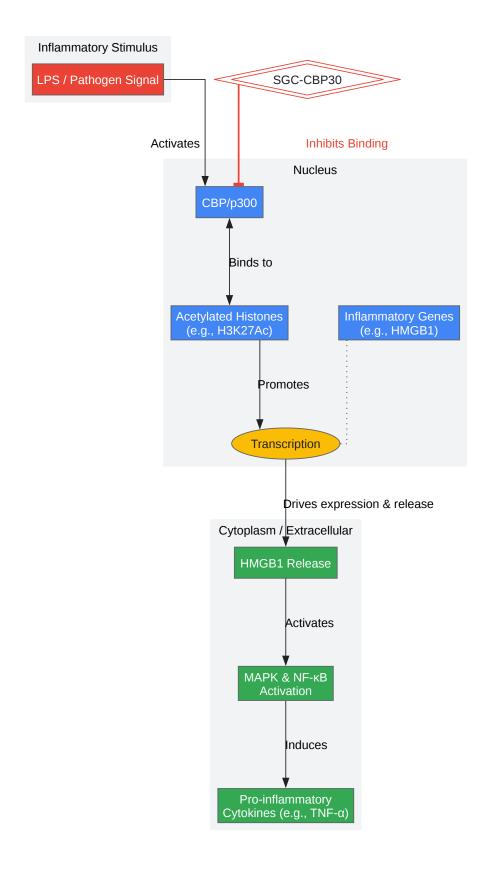


## Methodological & Application

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transcriptional machinery to specific gene promoters and enhancers. In inflammatory conditions like sepsis, this inhibition blocks the expression and release of late-phase inflammatory mediators, such as High Mobility Group Box 1 (HMGB1), and downstream signaling cascades including the MAPK and NF-kB pathways.[7]





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**Caption: SGC-CBP30** Mechanism of Action in Inflammation.





# **Quantitative Data Summary: In Vivo Administration**

The following table summarizes dosages and administration routes for **SGC-CBP30** in various mouse models as reported in the literature.



Mouse Model	Strain	Dosage	Administrat ion Route	Dosing Schedule	Key Findings & Reference
LPS-Induced Endotoxemia	BALB/c	19.3 mg/kg	Intraperitonea I (i.p.)	Single dose 8 hours post- LPS challenge	Significant protection against lethality; reduced serum HMGB1 and TNF-α.[7]
LPS-Induced Endotoxemia	BALB/c	7.7, 15.4, 19.3 mg/kg	Intraperitonea I (i.p.)	Single dose 30 mins or 8 hours post- LPS challenge	Dose- dependent effects observed; 19.3 mg/kg at 8h was most effective.[7]
Polymicrobial Sepsis (CLP)	BALB/c	19.3 mg/kg	Intraperitonea I (i.p.)	Single dose 8 hours post- CLP surgery	Rescued mice from lethal sepsis; reduced organ injury. [7]
Polymicrobial Sepsis (CLP) + Antibiotic	BALB/c	19.3 mg/kg	Intraperitonea I (i.p.)	Single dose 8 hours post- CLP surgery	Used in combination with ciprofloxacin (7.5 mg/kg, i.v. at 1h post-CLP).[7]

CLP: Cecal Ligation and Puncture; LPS: Lipopolysaccharide; HMGB1: High Mobility Group Box 1; TNF- $\alpha$ : Tumor Necrosis Factor-alpha.



# **Detailed Experimental Protocols**

**SGC-CBP30** has low solubility in aqueous media, requiring a specific vehicle for systemic delivery.[4]

#### Materials:

- SGC-CBP30 crystalline solid
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween® 80, sterile
- Sterile ddH<sub>2</sub>O or 0.9% Saline

#### Procedure:

- Prepare a stock solution of SGC-CBP30 in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
- To prepare the final working solution for injection (e.g., for a 1 mg/mL final concentration), follow these volumetric ratios: 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH<sub>2</sub>O/Saline.[1]
- In a sterile tube, add the required volume of PEG300.
- Add the required volume of the SGC-CBP30 DMSO stock solution to the PEG300 and mix until the solution is clear.
- Add the Tween® 80 and mix again until clear.
- Finally, add the ddH<sub>2</sub>O or saline to reach the final volume and mix thoroughly.
- Note: This solution should be prepared fresh immediately before use for optimal results.[1]
   The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cell toxicity.[4]







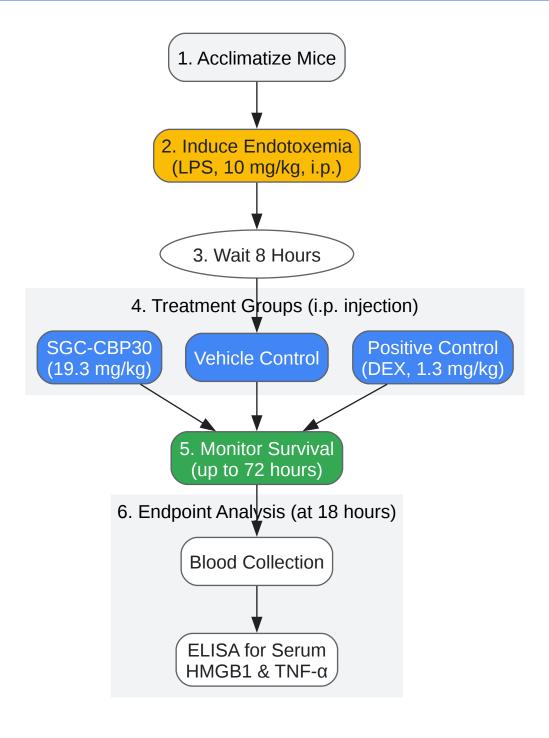
This protocol describes a therapeutic intervention study to assess the efficacy of **SGC-CBP30** in a model of acute systemic inflammation.[7]

#### Materials:

- Male BALB/c mice
- Lipopolysaccharide (LPS) from E. coli
- SGC-CBP30 formulated as described in Protocol 1
- Sterile saline (vehicle control)
- Dexamethasone (DEX) as a positive control (optional, e.g., 1.3 mg/kg)
- Syringes and needles for i.p. injection

Workflow:





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**Caption:** Experimental Workflow for the LPS Endotoxemia Model.

#### Procedure:

 Animal Acclimatization: House male BALB/c mice under standard conditions (12:12 h lightdark cycle, controlled temperature and humidity) with ad libitum access to food and water for



at least one week before the experiment.[9]

- Induction of Endotoxemia: Administer a lethal dose of LPS (10 mg/kg) via intraperitoneal
   (i.p.) injection to each mouse. This marks Time = 0h.[7]
- Therapeutic Intervention: At 8 hours post-LPS challenge, divide the mice into treatment groups and administer the following via i.p. injection:[7]
  - SGC-CBP30 Group: 19.3 mg/kg of formulated SGC-CBP30.
  - Vehicle Control Group: An equivalent volume of the vehicle solution.
  - Positive Control Group (Optional): Dexamethasone at 1.3 mg/kg.
- Monitoring: Monitor the mice continuously for survival and clinical signs of distress for up to 72 hours.[7]
- Endpoint Analysis (for mechanistic studies): In a separate cohort of animals, collect blood via cardiac puncture at 18 hours post-LPS challenge.[7]
- Cytokine Measurement: Process blood to obtain serum and measure the levels of HMGB1 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.[7]

The CLP model simulates polymicrobial sepsis and is considered more clinically relevant than the LPS model.

#### Materials:

- Male BALB/c mice
- Anesthetics (e.g., ketamine/xylazine)[9]
- Surgical tools for laparotomy
- Suture materials
- SGC-CBP30 formulated as described in Protocol 1
- Ciprofloxacin for injection (optional, for combination therapy)



#### Procedure:

- Anesthesia: Anesthetize mice using an appropriate method (e.g., i.p. injection of ketamine and xylazine). Confirm deep anesthesia by the loss of a toe-pinch reflex.
- · CLP Surgery:
  - Perform a midline laparotomy to expose the cecum.
  - Ligate the cecum below the ileocecal valve.
  - Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to induce sepsis.
  - Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
  - Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.
- Therapeutic Intervention: At 8 hours post-CLP surgery, administer SGC-CBP30 (19.3 mg/kg, i.p.).[7]
- Combination Therapy (Optional): For combination studies, administer an antibiotic such as ciprofloxacin (7.5 mg/kg, intravenously) at 1 hour post-CLP, followed by SGC-CBP30 at 8 hours.[7]
- Monitoring and Analysis: Monitor survival for up to 72 hours. For mechanistic endpoints, euthanize mice at a specified time (e.g., 18 hours) to collect blood for cytokine analysis and organs (lung, liver, kidney, colon) for histological assessment of inflammatory infiltration.[4][7]

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